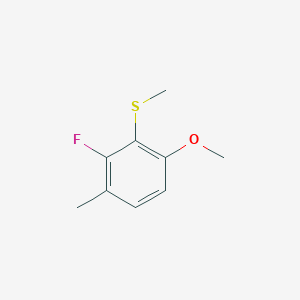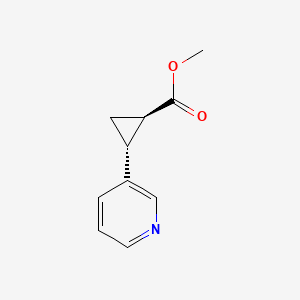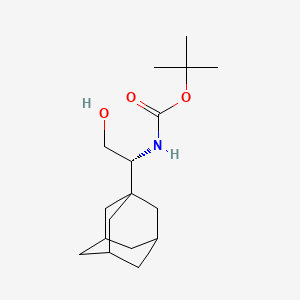
Tert-Butyl ((R)-1-((3R,5R,7R)-Adamantan-1-Yl)-2-Hydroxyethyl)Carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl (®-1-((3R,5R,7R)-Adamantan-1-Yl)-2-Hydroxyethyl)Carbamate is a complex organic compound characterized by its unique adamantane structure Adamantane is a diamondoid hydrocarbon, which imparts significant stability and rigidity to the molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-Butyl (®-1-((3R,5R,7R)-Adamantan-1-Yl)-2-Hydroxyethyl)Carbamate typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce the necessary substituents.
Carbamate Formation: The final step involves the reaction of the hydroxyethyl derivative with tert-butyl isocyanate to form the carbamate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl compound.
Reduction: The carbonyl compound can be reduced back to the hydroxyethyl group.
Substitution: The adamantane core can undergo substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Regeneration of the hydroxyethyl group.
Substitution: Introduction of halogenated derivatives or other functional groups.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl (®-1-((3R,5R,7R)-Adamantan-1-Yl)-2-Hydroxyethyl)Carbamate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its stability and unique structure.
Materials Science: The rigid adamantane core makes it useful in the design of novel materials with specific mechanical properties.
Biological Studies: Its interactions with biological molecules are of interest for understanding its potential therapeutic effects.
Industrial Applications: It can be used as a precursor for the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of Tert-Butyl (®-1-((3R,5R,7R)-Adamantan-1-Yl)-2-Hydroxyethyl)Carbamate involves its interaction with specific molecular targets. The adamantane core provides a stable scaffold that can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The hydroxyethyl and carbamate groups may also play roles in binding to these targets, influencing the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adamantane: The parent hydrocarbon, known for its stability and use in antiviral drugs.
Memantine: An adamantane derivative used in the treatment of Alzheimer’s disease.
Amantadine: Another adamantane derivative with antiviral properties.
Uniqueness
Tert-Butyl (®-1-((3R,5R,7R)-Adamantan-1-Yl)-2-Hydroxyethyl)Carbamate is unique due to the combination of the adamantane core with the hydroxyethyl and carbamate groups. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for further research and development.
Eigenschaften
Molekularformel |
C17H29NO3 |
|---|---|
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
tert-butyl N-[(1R)-1-(1-adamantyl)-2-hydroxyethyl]carbamate |
InChI |
InChI=1S/C17H29NO3/c1-16(2,3)21-15(20)18-14(10-19)17-7-11-4-12(8-17)6-13(5-11)9-17/h11-14,19H,4-10H2,1-3H3,(H,18,20)/t11?,12?,13?,14-,17?/m0/s1 |
InChI-Schlüssel |
ULIBNRBBQNZMDN-ZZTKBFGJSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C12CC3CC(C1)CC(C3)C2 |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CO)C12CC3CC(C1)CC(C3)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


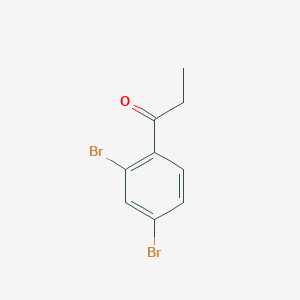
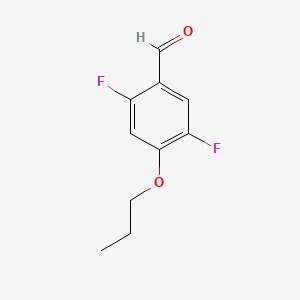

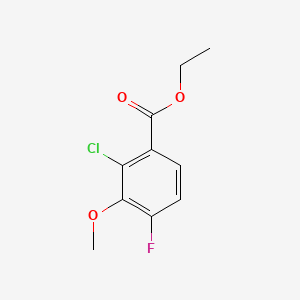
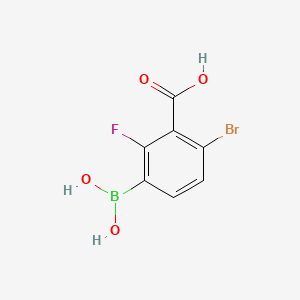
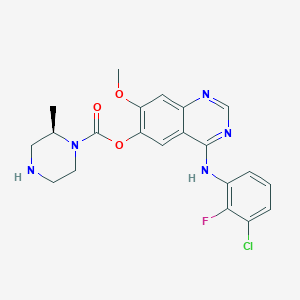
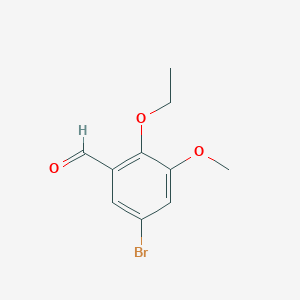
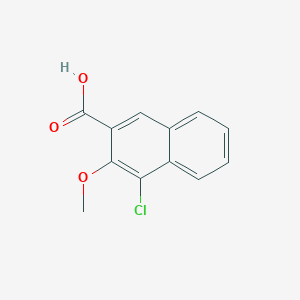

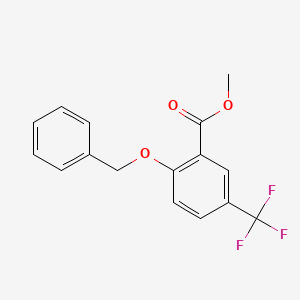
![lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-[2-[(Z)-octadec-9-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B14024270.png)
![3-Benzyl 8-(tert-butyl) (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B14024274.png)
